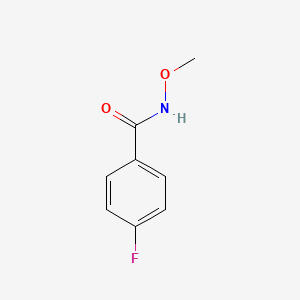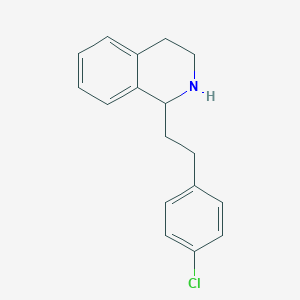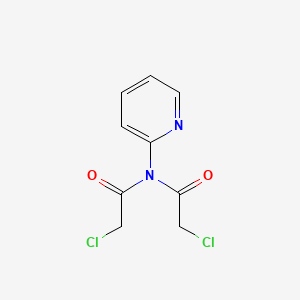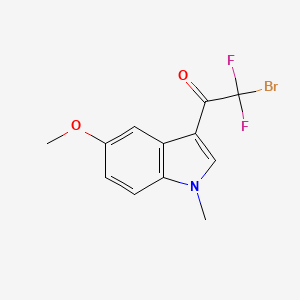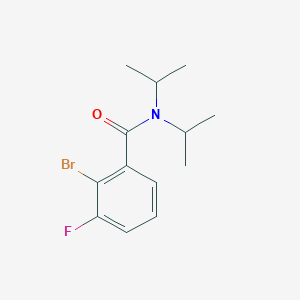
2-Bromo-3-fluoro-N,N-bis(1-methylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-fluoro-N,N-bis(1-methylethyl)benzamide is an organic compound with the molecular formula C13H17BrFNO and a molecular weight of 302.19 g/mol . This compound is characterized by the presence of bromine, fluorine, and isopropyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Bromo-3-fluoro-N,N-bis(1-methylethyl)benzamide typically involves multiple steps. One common method includes the Friedel-Crafts acylation of benzene derivatives followed by halogenation and amide formation . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like bromine and fluorine sources. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Bromo-3-fluoro-N,N-bis(1-methylethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-3-fluoro-N,N-bis(1-methylethyl)benzamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-N,N-bis(1-methylethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects .
Comparison with Similar Compounds
2-Bromo-3-fluoro-N,N-bis(1-methylethyl)benzamide can be compared with similar compounds such as:
3-Bromo-2-fluoro-N,N-bis(1-methylethyl)benzamide: Similar structure but with different positions of bromine and fluorine atoms.
4-Bromo-2-chloro-N,N-bis(1-methylethyl)benzamide: Contains chlorine instead of fluorine, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H17BrFNO |
|---|---|
Molecular Weight |
302.18 g/mol |
IUPAC Name |
2-bromo-3-fluoro-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C13H17BrFNO/c1-8(2)16(9(3)4)13(17)10-6-5-7-11(15)12(10)14/h5-9H,1-4H3 |
InChI Key |
YZJWJKCTIAWPHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C(=CC=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14130262.png)
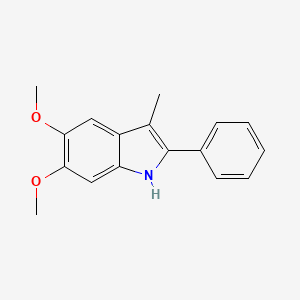
![N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline](/img/structure/B14130269.png)
![N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride](/img/structure/B14130280.png)
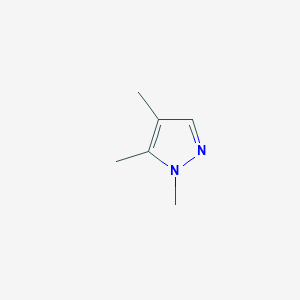

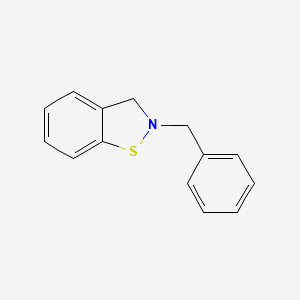
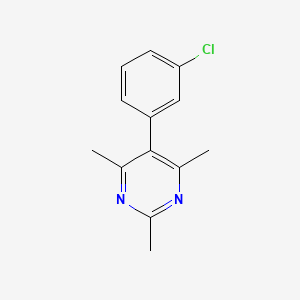
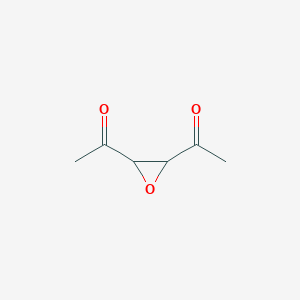
![2-[3-(Cyanomethyl)-5-methoxyphenyl]acetonitrile](/img/structure/B14130321.png)
